Sivelestat

Übersicht

Beschreibung

Sivelestat is a synthetic compound known for its role as a neutrophil elastase inhibitor. It is primarily used in the treatment of acute respiratory distress syndrome and acute lung injury. Neutrophil elastase is an enzyme that plays a significant role in the inflammatory response, and its overactivity can lead to tissue damage. This compound works by inhibiting this enzyme, thereby reducing inflammation and tissue damage .

Wissenschaftliche Forschungsanwendungen

Sivelestat has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of serine proteases.

Biology: this compound is used to investigate the role of neutrophil elastase in various biological processes, including inflammation and immune response.

Medicine: Clinically, this compound is used to treat acute respiratory distress syndrome and acute lung injury. .

Wirkmechanismus

Target of Action

Sivelestat, also known as this compound sodium, primarily targets neutrophil elastase (NE) . Neutrophil elastase is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells .

Mode of Action

This compound acts as a selective and competitive inhibitor of neutrophil elastase . By inhibiting the activity of NE, this compound can mitigate inflammation and suppress the activation of certain signaling pathways .

Biochemical Pathways

This compound has been found to suppress the activation of the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity. By inhibiting this pathway, this compound can reduce inflammation and mitigate injury in certain conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) .

Result of Action

This compound has been shown to have a beneficial effect in the treatment of conditions like ALI and ARDS . It can reduce the mortality rate, shorten the mechanical ventilation time and ICU stays, increase ventilation free days, and improve the oxygenation index of patients . Furthermore, it can reduce inflammation and suppress the activation of the PI3K/AKT signaling pathway .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in the context of COVID-19, this compound has demonstrated a significant improvement in the oxygenation index of patients with COVID-19-associated ARDS . It was also found to considerably reduce the risk of death in patients with a baseline oxygenation index of less than 200 mmHg . .

Biochemische Analyse

Biochemical Properties

Sivelestat plays a crucial role in biochemical reactions by inhibiting the activity of neutrophil elastase, a serine protease produced by neutrophils. Neutrophil elastase degrades various extracellular matrix proteins, including elastin, collagen, and fibronectin. By inhibiting neutrophil elastase, this compound prevents the degradation of these proteins, thereby reducing tissue damage and inflammation. This compound interacts with neutrophil elastase through a reversible and competitive inhibition mechanism, forming a complex that prevents the enzyme from degrading its substrates .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neutrophils, this compound inhibits the release of elastase, thereby reducing neutrophil activation and infiltration into tissues. This inhibition leads to a decrease in the production of inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . In lung epithelial cells, this compound reduces pulmonary vascular permeability and inhibits alveolar epithelial mucus secretion, protecting against lung damage . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of neutrophil elastase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to neutrophil elastase, forming a reversible and competitive complex that inhibits the enzyme’s activity . Neutrophil elastase is a serine protease that degrades extracellular matrix proteins and cell surface proteins. By inhibiting neutrophil elastase, this compound prevents the degradation of these proteins, thereby reducing tissue damage and inflammation . This compound also inhibits the activation of neutrophils and the release of inflammatory mediators, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can reduce the levels of inflammatory markers such as C-reactive protein, interleukin-6, and procalcitonin after three and seven days of treatment . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of acute lung injury, increasing doses of this compound were found to significantly improve arterial oxygen partial pressure and reduce lung injury scores . The study also showed that higher doses of this compound reduced the levels of inflammatory markers such as neutrophil elastase, vascular cell adhesion molecule-1, interleukin-8, and tumor necrosis factor-α in a dose-dependent manner . High doses of this compound may also lead to toxic or adverse effects, which need to be carefully monitored in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylalanine, tyrosine, and tryptophan biosynthesis pathways . The compound interacts with various enzymes and cofactors in these pathways, modulating the levels of specific metabolites. This compound has been shown to affect the metabolic flux and metabolite levels in septic rats, suggesting its potential role in modulating metabolic pathways during inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . In nonclinical studies, this compound has been shown to benefit acute respiratory distress syndrome without inhibiting the host immune defense . The distribution of this compound within tissues and its effects on localization are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the extracellular space, where it interacts with neutrophil elastase to inhibit its activity . The compound may also undergo post-translational modifications that direct it to specific compartments or organelles within cells. The targeting signals and modifications that influence the subcellular localization of this compound are essential for its therapeutic effects .

Vorbereitungsmethoden

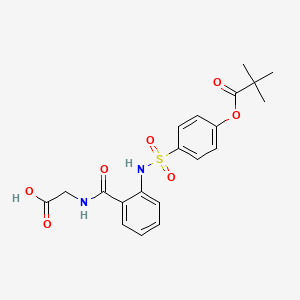

Sivelestat is synthesized through a multi-step chemical process. The synthesis begins with sodium 4-hydroxybenzenesulfonate and isatoic anhydride. These starting materials undergo a series of reactions, including sulfonation, amidation, and esterification, to form the final product, 2-(2-(4-(pivaloyloxy)phenylsulfonamido)benzamido)acetic acid . The process is designed to maximize yield and purity, and the final product can be converted into its sodium tetrahydrate form for medical use .

Analyse Chemischer Reaktionen

Sivelestat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Vergleich Mit ähnlichen Verbindungen

Sivelestat is unique among neutrophil elastase inhibitors due to its high specificity and systemic activity. Similar compounds include:

Elafin: Another neutrophil elastase inhibitor, but it is a protein rather than a small molecule.

Alvelestat: A small molecule inhibitor with a different chemical structure but similar mechanism of action.

AZD9668: Another small molecule inhibitor targeting neutrophil elastase, currently under investigation for various inflammatory conditions. This compound’s uniqueness lies in its specific inhibition of neutrophil elastase without significantly affecting other proteases, making it a valuable tool in both research and clinical settings.

Eigenschaften

IUPAC Name |

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGNGJJLZOIYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048304 | |

| Record name | Sivelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

IAdalimumab is a fully human monoclonal antibody to tumor necrosis factor (TNF), which was recently introduced as a therapy for Crohn's disease and rheumatoid arthritis. Besides neutralization, induction of apoptosis of monocytes/macrophages and T cells is thought to be an important mechanism of action of the anti-tumor necrosis factor monoclonal antibody infliximab, at least in Crohn's disease therapy. AIM: To study caspase activation and the induction of apoptosis by adalimumab and the effect of a caspase inhibitor in vivo. For in vitro studies, THP-1 cells (human monocytic cell line) were incubated with adalimumab, infliximab, or human immunoglobulin G, and annexin V + propidium iodide, Apo2.7, and 7-amino actinomycin-D were used to study apoptosis on the cell membrane, mitochodrial, and DNA level, respectively. Active caspase-3 was detected by intracellular staining. For in vivo studies, a chimeric human-mouse model was used, in which THP-1 cells were injected intraperitoneally in SCID-Beige mice followed by treatment with adalimumab, infliximab, or human immunoglobulin G. Effects of a pan-caspase inhibitor N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethyketone on apoptosis induction were evaluated. In vitro analysis revealed that apoptosis could be induced in THP-1 cells by both adalimumab and infliximab. Activation of caspase-3 after incubation with adalimumab was demonstrated by intracellular staining. In addition, in the chimeric mouse model, a higher percentage of residual THP-1 cells were apoptotic, and lower cell numbers were recovered in the adalimumab- or infliximab-treated mouse. Apoptosis induction by adalimumab could be abrogated through in vivo pretreatment of mice with the pan-caspase inhibitor. Adalimumab, besides neutralizing tumor necrosis factor, also induces apoptosis of transmembrane tumor necrosis factor-positive THP-1 cells by activating intracellular caspases. This activity is likely to be important for the clinical effect of this biodrug., Adalimumab has high specificity and affinity for TNF (TNF-a); adalimumab does not bind to or inactivate lymphotoxin a (TNF-beta). Adalimumab binds to TNF before TNF can interact with the p55 and p75 cell surface tumor necrosis factor receptors (TNFRs).By preventing the binding of TNF to cell surface TNFRs, adalimumab blocks the biologic activity of TNF.In vitro, adalimumab lyses surface TNF-expressing cells in the presence of complement., Adalimumab binds specifically to tumor necrosis factor (TNF)-alpha and blocks its interaction with the p55 and p75 cell surface TNF receptors. Adalimumab also lyses surface TNF expressing cells in vitro in the presence of complement. Adalimumab does not bind or inactivate lymphotoxin (TNF-beta). TNF is a naturally occurring cytokine that is involved in normal inflammatory and immune responses. Elevated levels of TNF are found in the synovial fluid of rheumatoid arthritis, including juvenile idiopathic arthritis, psoriatic arthritis, and ankylosing spondylitis patients and play an important role in both the pathologic inflammation and the joint destruction that are hallmarks of these diseases. Increased levels of TNF are also found in psoriasis (Ps) plaques. In plaque psoriasis, treatment with Humira may reduce the epidermal thickness and infiltration of inflammatory cells. The relationship between these pharmacodynamic activities and the mechanism(s) by which Humira exerts its clinical effects is unknown. Adalimumab also modulates biological responses that are induced or regulated by TNF, including changes in the levels of adhesion molecules responsible for leukocyte migration (ELAM-1, VCAM-1, and ICAM-1 with an IC50 of 1-2 X 10-10M). | |

| Record name | Adalimumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

127373-66-4, 331731-18-1 | |

| Record name | Sivelestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127373-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sivelestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sivelestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12863 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sivelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 331731-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIVELESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adalimumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of sivelestat and how does it interact with this target?

A1: this compound sodium hydrate acts as a potent and selective inhibitor of human neutrophil elastase (HNE) [, , , , , , ]. It binds to the active site of HNE, preventing the enzyme from interacting with and degrading its substrates, such as elastin, collagen, and other extracellular matrix components [, , , ].

Q2: What are the downstream effects of HNE inhibition by this compound?

A2: By inhibiting HNE, this compound can:

- Reduce inflammation: HNE contributes to the inflammatory cascade by breaking down tissue components and activating other inflammatory mediators. This compound can dampen this response [, , , , , , ].

- Protect lung tissue: In acute lung injury (ALI), HNE damages alveolar structures. This compound can mitigate this damage and improve lung function [, , , , , , , , , ].

- Improve microcirculation: HNE can disrupt blood flow in the lungs and other organs. This compound can improve microcirculation, enhancing tissue oxygenation [, , , ].

- Modulate immune response: HNE can influence the activity of immune cells. This compound may help regulate the immune response during sepsis and other inflammatory conditions [, , , , , , , ].

Q3: What is the molecular formula and weight of this compound sodium hydrate?

A3: The molecular formula of this compound sodium hydrate is C20H23N3NaO8S•H2O, and its molecular weight is 491.5 g/mol.

Q4: Has this compound been formulated for different routes of administration?

A4: Yes, research has explored both intravenous and intraperitoneal administration of this compound in animal models [, , , , , ]. Additionally, this compound has been formulated into ointments and creams for potential topical application in skin conditions like psoriasis [].

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A5: While detailed ADME studies are limited in the provided research, some findings suggest this compound may have low gastrointestinal absorption []. Further research is needed to fully elucidate the ADME profile of this compound.

Q6: What in vivo models have been used to study the efficacy of this compound?

A6: Numerous animal models have been employed to investigate the effects of this compound, including:

- LPS-induced ALI in rats and guinea pigs: This model mimics endotoxin-mediated lung injury, and studies show this compound can improve lung function and reduce inflammation [, , , , , ].

- CLP-induced sepsis in rats: This model simulates severe bacterial infection. This compound has demonstrated potential in improving survival rates, preserving kidney function, and modulating the inflammatory response [, , ].

- Burn-induced ALI in rats: this compound has shown promising results in attenuating lung injury and systemic inflammation in this model [].

- Imiquimod-induced psoriasis in mice: Topical formulations of this compound have demonstrated efficacy in reducing skin lesions and inflammation in this model [].

Q7: What clinical trials have been conducted with this compound?

A7: Several clinical studies have explored the use of this compound in patients with ALI/ARDS, with varying results:

- Japanese Phase III and IV trials: These studies indicated improvements in pulmonary function, reduced ICU stay, and shorter mechanical ventilation durations [].

- Multicenter trial (STRIVE): This larger trial did not find a significant effect of this compound on ventilator-free days or 28-day mortality in a heterogeneous ALI population [].

- Other clinical studies: Research in specific patient populations, such as those with sepsis, gastric aspiration, or undergoing esophagectomy, suggests potential benefits of this compound in improving oxygenation, reducing organ dysfunction, and shortening recovery times [, , , , ].

Q8: What are some promising areas for future research on this compound?

A8:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.